molecular formula C44H88O2 B12656764 2-Tetradecyloctadecyl laurate CAS No. 94231-66-0

2-Tetradecyloctadecyl laurate

Cat. No.: B12656764
CAS No.: 94231-66-0
M. Wt: 649.2 g/mol
InChI Key: UZKUERLUANTLEX-UHFFFAOYSA-N
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Description

2-Tetradecyloctadecyl laurate is a chemical compound with the molecular formula C44H88O2. It is an ester formed from lauric acid and a long-chain alcohol. This compound is known for its applications in various industries, including cosmetics, food, and pharmaceuticals, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetradecyloctadecyl laurate typically involves the esterification of lauric acid with a long-chain alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include heating the reactants to a temperature of around 110°C and maintaining an anhydrous environment to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound can be achieved through continuous processes. One common method involves the use of a fixed-bed reactor where lauric acid and the alcohol are continuously fed into the reactor, and the ester is continuously removed. This method ensures high productivity and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Tetradecyloctadecyl laurate can undergo various chemical reactions, including:

    Esterification: The formation of the ester itself is an esterification reaction.

    Hydrolysis: The ester can be hydrolyzed back into lauric acid and the alcohol in the presence of water and an acid or base catalyst.

    Transesterification: The ester can react with another alcohol to form a different ester and release the original alcohol.

Common Reagents and Conditions

    Esterification: Lauric acid, long-chain alcohol, acid catalyst (e.g., sulfuric acid), temperature around 110°C.

    Hydrolysis: Water, acid or base catalyst, moderate temperature.

    Transesterification: Another alcohol, acid or base catalyst, moderate temperature.

Major Products Formed

    Hydrolysis: Lauric acid and the corresponding alcohol.

    Transesterification: A different ester and the original alcohol.

Scientific Research Applications

2-Tetradecyloctadecyl laurate has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifier in various chemical formulations.

    Biology: Employed in the study of lipid membranes and as a model compound for understanding esterification and hydrolysis reactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.

    Industry: Utilized in the production of cosmetics, food additives, and biodegradable plastics

Mechanism of Action

The mechanism of action of 2-Tetradecyloctadecyl laurate involves its interaction with lipid membranes. As a surfactant, it can insert itself into lipid bilayers, altering their properties and increasing membrane fluidity. This can enhance the permeability of the membrane, allowing for better absorption of other compounds. Additionally, its ester bond can be hydrolyzed by enzymes, releasing lauric acid and the alcohol, which can have antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Lauric acid: A fatty acid that forms the basis of 2-Tetradecyloctadecyl laurate.

    Glycerol monolaurate: Another ester of lauric acid, known for its antimicrobial properties.

    Sucrose monolaurate: A sugar ester with applications in food and cosmetics.

Uniqueness

This compound is unique due to its long-chain alcohol component, which imparts different physical and chemical properties compared to shorter-chain esters. This makes it particularly useful in applications requiring high stability and low volatility .

Properties

CAS No.

94231-66-0

Molecular Formula

C44H88O2

Molecular Weight

649.2 g/mol

IUPAC Name

2-tetradecyloctadecyl dodecanoate

InChI

InChI=1S/C44H88O2/c1-4-7-10-13-16-19-21-23-24-26-29-31-34-37-40-43(39-36-33-30-28-25-22-20-17-14-11-8-5-2)42-46-44(45)41-38-35-32-27-18-15-12-9-6-3/h43H,4-42H2,1-3H3

InChI Key

UZKUERLUANTLEX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)COC(=O)CCCCCCCCCCC

Origin of Product

United States

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